molecular formula C26H22FNO6S3 B5052944 Propanethioamide,  N-methyl-N-phenyl- CAS No. 5310-08-7

Propanethioamide, N-methyl-N-phenyl-

Cat. No.: B5052944
CAS No.: 5310-08-7
M. Wt: 559.7 g/mol
InChI Key: IDXZNJGYGYWWIF-UHFFFAOYSA-N
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Description

Contextualization of Thioamide Chemistry and its Academic Significance

Thioamides are structural analogs of amides where the carbonyl oxygen is replaced by a sulfur atom. This substitution imparts unique physicochemical properties, rendering them more than mere curiosities. The thioamide functional group is a key structural motif in a number of natural products and has been shown to possess a wide range of biological activities. nih.govnih.gov In peptide chemistry, the replacement of an amide bond with a thioamide can enhance the metabolic stability of peptides against enzymatic degradation. nih.gov The altered electronic and steric properties of the thioamide bond, including a longer C-S bond compared to a C=O bond and different hydrogen bonding capabilities, are of significant academic interest. nih.gov

Importance of N-Substituted Thioamides as Synthetic Building Blocks and Research Subjects

N-substituted thioamides, particularly N,N-disubstituted variants like Propanethioamide, N-methyl-N-phenyl-, are valuable precursors in the synthesis of various heterocyclic compounds. rsc.orgrsc.org Their reactivity at the sulfur atom allows for a range of chemical transformations, making them versatile building blocks in the construction of complex molecular architectures. The study of their reactivity patterns, reaction mechanisms, and the properties of the resulting products is a continuous focus of academic research.

Overview of Current Research Trajectories Involving Propanethioamide, N-methyl-N-phenyl-

While extensive research specifically targeting Propanethioamide, N-methyl-N-phenyl- is not widely documented in publicly available literature, its structural features suggest several potential research avenues. Current research on analogous N,N-disubstituted thioamides focuses on their utility in:

Heterocyclic Synthesis: Serving as precursors for the synthesis of thiazoles, thiadiazoles, and other sulfur- and nitrogen-containing heterocycles.

Reaction Mechanism Studies: Investigating the mechanisms of reactions involving the thioamide group, such as cycloadditions and reactions with electrophiles and nucleophiles.

Materials Science: Exploring the potential of thioamide-containing molecules in the development of new materials with interesting electronic or photophysical properties.

The specific combination of the propanethioamide core with N-methyl and N-phenyl substituents in Propanethioamide, N-methyl-N-phenyl- offers a unique electronic and steric profile that could lead to novel reactivity and applications within these fields.

Chemical and Physical Properties

Specific experimental data for Propanethioamide, N-methyl-N-phenyl- is scarce in the literature. However, its properties can be estimated based on the known properties of its amide analog, Propanamide, N-methyl-N-phenyl-, and general thioamide characteristics.

Interactive Data Table: Properties of Propanamide, N-methyl-N-phenyl- (Amide Analog)

PropertyValue
CAS Number5827-78-1 lookchem.com
Molecular FormulaC10H13NO lookchem.com
Molecular Weight163.22 g/mol lookchem.com
Melting Point57-57.5 °C lookchem.com
Boiling Point245.4 °C at 760 mmHg lookchem.com
Density1.035 g/cm³ lookchem.com

It is important to note that the thioamide derivative, Propanethioamide, N-methyl-N-phenyl-, would have a higher molecular weight due to the presence of sulfur instead of oxygen and is expected to exhibit different physical properties, such as a potentially higher melting and boiling point.

Detailed Research Findings

Direct research findings on Propanethioamide, N-methyl-N-phenyl- are limited. However, research on the synthesis and reactivity of N,N-disubstituted thioamides provides a framework for understanding its potential chemical behavior.

A common method for the synthesis of tertiary thioamides involves the reaction of a secondary amine with a suitable thiocarbonylating agent. For instance, N-methylaniline can be reacted with propanethioic acid or its derivatives to yield Propanethioamide, N-methyl-N-phenyl-.

Interactive Data Table: General Reactivity of N,N-Disubstituted Thioamides

Reaction TypeDescriptionPotential Products
S-AlkylationReaction with alkyl halides to form thioimidate salts. rsc.orgThioimidate salts
Cycloaddition ReactionsParticipation in [3+2] and other cycloaddition reactions.Heterocyclic compounds
OxidationOxidation of the sulfur atom to form sulfines or sulfenes.Sulfines, Sulfenes
Reaction with AzidesFormation of thiatriazoles from the corresponding thioamide salts. rsc.orgThiatriazoles

These general reaction pathways suggest that Propanethioamide, N-methyl-N-phenyl- could be a valuable intermediate for accessing a variety of more complex molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 2-[1-(3-fluorobenzoyl)-6-methoxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FNO6S3/c1-26(2)21(35)18(25-36-19(23(30)33-4)20(37-25)24(31)34-5)16-12-15(32-3)9-10-17(16)28(26)22(29)13-7-6-8-14(27)11-13/h6-12H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDXZNJGYGYWWIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=C(N1C(=O)C4=CC(=CC=C4)F)C=CC(=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FNO6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40967623
Record name Dimethyl 2-[1-(3-fluorobenzoyl)-6-methoxy-2,2-dimethyl-3-sulfanylidene-2,3-dihydroquinolin-4(1H)-ylidene]-2H-1,3-dithiole-4,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40967623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

559.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5310-08-7
Record name Dimethyl 2-[1-(3-fluorobenzoyl)-6-methoxy-2,2-dimethyl-3-sulfanylidene-2,3-dihydroquinolin-4(1H)-ylidene]-2H-1,3-dithiole-4,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40967623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Propanethioamide, N Methyl N Phenyl

Classical and Established Synthetic Routes to N-Methyl-N-phenylpropanethioamide

The traditional methods for synthesizing thioamides have been well-established for decades and primarily rely on two main strategies: the thionation of amides and the Willgerodt-Kindler reaction.

Thionation of Amides using Phosphorus-Sulfur Reagents

The most direct and common classical method for the synthesis of a tertiary thioamide like N-methyl-N-phenylpropanethioamide is the thionation of its corresponding amide precursor, N-methyl-N-phenylpropanamide. This transformation involves reacting the amide with a thionating agent. organic-chemistry.orgnih.gov The most widely used reagent for this purpose is Lawesson's Reagent (LR), a dithiophosphine ylide. organic-chemistry.orgnih.gov

The reaction with Lawesson's Reagent is generally efficient for amides, proceeding through a four-membered thiaoxaphosphetane intermediate. nih.gov The driving force of the reaction is the formation of a very stable P=O bond. nih.gov Typically, the reaction is carried out by refluxing the amide with LR in an anhydrous, non-polar solvent such as toluene (B28343) or xylene. nih.gov While effective, a significant drawback of using LR is the formation of phosphorus-containing byproducts, which can complicate the purification of the desired thioamide. nih.gov

Another classical reagent is phosphorus pentasulfide (P₄S₁₀). However, reactions with P₄S₁₀ often require higher temperatures and a larger excess of the reagent compared to Lawesson's Reagent. organic-chemistry.org

The Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a powerful one-pot, three-component process for synthesizing thioamides, typically from a ketone or aldehyde, an amine, and elemental sulfur. nih.govresearchgate.net In its classical form, the reaction involves heating these components, often at elevated temperatures. nih.gov For the synthesis of Propanethioamide, N-methyl-N-phenyl-, the starting materials would be an appropriate carbonyl compound (like propionaldehyde (B47417) or a related ketone), N-methylaniline, and elemental sulfur.

The mechanism of the Willgerodt-Kindler reaction is complex and believed to proceed through the formation of an enamine from the carbonyl compound and the secondary amine (N-methylaniline). researchgate.net This enamine then reacts with sulfur. In the case of aryl alkyl ketones, the reaction famously involves the migration of the carbonyl group to the end of the alkyl chain. researchgate.net When an aldehyde is used, the reaction proceeds without this rearrangement. nih.gov The classical conditions often lead to moderate yields and can produce complex mixtures, making it a less refined but nonetheless established route. nih.gov

Contemporary and Sustainable Synthetic Approaches for Thioamide Synthesis

In response to the growing demand for greener and more efficient chemical processes, modern synthetic chemistry has seen the development of improved methods for thioamide synthesis. These approaches aim to reduce waste, avoid harsh conditions, and utilize more benign reagents.

A significant advancement is the use of elemental sulfur in multi-component reactions under milder and more sustainable conditions. nih.gov One such protocol involves the three-component reaction of an aldehyde, an amine, and elemental sulfur in water, which can proceed without any catalyst or energy input. organic-chemistry.org Another approach utilizes a deep eutectic solvent (DES), such as a mixture of choline (B1196258) chloride and urea, as a biodegradable and recyclable medium for the Willgerodt-Kindler reaction. rsc.org This method allows for the synthesis of a wide variety of thioamides in good to excellent yields without the need for an additional catalyst. rsc.org

Recent research has also explored the use of N-substituted formamides as the amine source in a three-component reaction with aldehydes and sodium sulfide (B99878) in water. nih.gov This method is practical and efficient for producing N,N-disubstituted thioamides. nih.gov Furthermore, protocols have been developed that use readily available carboxylic acids instead of aldehydes in a transition-metal-free, decarboxylative three-component reaction with amines and elemental sulfur. nih.gov These contemporary methods represent a significant step towards more practical and environmentally friendly syntheses of thioamides.

Catalyst-Mediated and Mechanistic Investigations in Thioamide Formation

The development of catalyst-mediated transformations has significantly enhanced the efficiency and scope of thioamide synthesis. In the context of the Willgerodt-Kindler reaction, various catalysts have been employed to improve yields and moderate reaction conditions. For instance, base catalysts, such as a mixture of sodium carbonate and triethylamine, have been shown to effectively promote the reaction. nih.gov The use of the ionic liquid [DBUH][OAc] has been reported to catalyze the reaction of nitriles with sodium sulfide at room temperature to afford thioamides. rsc.org Solid acid catalysts like Montmorillonite K-10 have also been used in microwave-assisted Willgerodt-Kindler reactions to produce thiobenzamides under heterogeneous conditions. uac.bj

Mechanistic studies have provided valuable insights into these reactions. The mechanism of thionation with Lawesson's Reagent is understood to involve an equilibrium with a more reactive dithiophosphine ylide, which attacks the carbonyl oxygen to form a thiaoxaphosphetane intermediate. nih.gov This intermediate then undergoes a cycloreversion, similar to a Wittig reaction, to yield the thiocarbonyl compound. nih.gov

The mechanism of the Willgerodt-Kindler reaction is more intricate. It is generally accepted to start with the formation of an enamine from the carbonyl compound and the amine. researchgate.net This enamine is then thought to react with sulfur species. A key feature, particularly with aryl alkyl ketones, is the isomerization of the enamine, which facilitates the migration of the functional group along the alkyl chain. znaturforsch.com The final step is an irreversible oxidation by sulfur to form the stable thioamide. znaturforsch.com Understanding these mechanisms is crucial for the rational design of more efficient and selective synthetic protocols.

Optimization Strategies for Yield and Selectivity in Propanethioamide, N-methyl-N-phenyl- Synthesis

For Lawesson's Reagent-based thionation, key factors include:

Stoichiometry: The ratio of Lawesson's Reagent to the amide (N-methyl-N-phenylpropanamide) is critical. While a 0.5 equivalent of LR is theoretically sufficient (as it can thionate two carbonyls), an excess is sometimes used to drive the reaction to completion.

Solvent: Anhydrous, high-boiling solvents like toluene or xylene are typically preferred. rsc.org

Temperature and Reaction Time: Reactions are often run at reflux to ensure a reasonable reaction rate. The reaction progress should be monitored (e.g., by TLC) to determine the optimal time and avoid degradation. nih.gov

For Willgerodt-Kindler type syntheses, optimization involves:

Reactant Ratios: The molar ratios of the carbonyl source, N-methylaniline, and sulfur significantly influence the yield. researchgate.net

Temperature: Temperature control is crucial; while classical methods use high temperatures, modern variations aim for lower temperatures to improve selectivity. researchgate.net

Catalyst/Solvent System: As discussed, the choice of base, acid catalyst, or specialized solvent like a DES can dramatically impact the reaction's efficiency and green credentials. rsc.orguac.bj

The following tables, based on data for the synthesis of structurally related thioamides, illustrate how reaction conditions can be optimized.

Table 1: Optimization of a Three-Component Thioamide Synthesis in a Deep Eutectic Solvent (DES) Reaction: p-Tolualdehyde + Diethylamine + Elemental Sulfur → N,N-Diethyl-4-methylbenzothioamide

EntrySolventTemperature (°C)Time (h)Yield (%)
1Choline Chloride/Urea (1:2)80385
2Choline Chloride/Urea (1:2)60390
3Choline Chloride/Urea (1:2)Room Temp593
4Glycerol80475
5Water80660
Data adapted from a study on green synthesis of thioamides. rsc.org This table demonstrates the superior performance of the DES at room temperature compared to other solvents and higher temperatures.

Table 2: Substrate Scope for Thioamide Synthesis in a Deep Eutectic Solvent (DES) Reaction Conditions: Aldehyde (1 mmol), Morpholine (1.2 mmol), Sulfur (1.5 mmol), DES (2g), Room Temp, 4-6 h

AldehydeProductYield (%)
Benzaldehyde(Morpholino)(phenyl)methanethione94
4-Chlorobenzaldehyde(4-Chlorophenyl)(morpholino)methanethione92
4-Methoxybenzaldehyde(4-Methoxyphenyl)(morpholino)methanethione95
2-Naphthaldehyde(Morpholino)(naphthalen-2-yl)methanethione90
Data adapted from a study on thioamide synthesis in DES. rsc.org This table shows the high efficiency of the optimized DES system across various aromatic aldehydes, suggesting a similar high yield would be expected for the synthesis of Propanethioamide, N-methyl-N-phenyl- from propionaldehyde and N-methylaniline under these conditions.

These optimization strategies and illustrative data provide a clear framework for achieving high yield and selectivity in the synthesis of Propanethioamide, N-methyl-N-phenyl- and other related thioamides.

Advanced Spectroscopic and Structural Characterization in Research

Elucidation of Conformational Isomerism and Dynamics via Advanced NMR Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the dynamic nature of the N-methyl-N-phenylpropanethioamide molecule in solution. A key structural feature of thioamides is the significant partial double bond character of the carbon-nitrogen (C-N) bond, which arises from the delocalization of the nitrogen lone pair electrons into the C=S π-system. nih.gov This electronic delocalization results in a substantial energy barrier to rotation around the C-N bond, a phenomenon that is readily observable on the NMR timescale. nih.govnih.gov

For tertiary thioamides like Propanethioamide, N-methyl-N-phenyl-, this restricted rotation gives rise to conformational isomers, or rotamers. nih.gov At room temperature, the rate of interconversion between these rotamers may be slow enough to result in broadened NMR signals, or even distinct sets of signals for the methyl, phenyl, and propanoyl groups.

Dynamic NMR (DNMR) experiments, which involve recording spectra at various temperatures, are employed to quantify the energetics of this rotational process. nih.govresearchgate.netresearchgate.net As the temperature is increased, the rate of rotation increases, causing the distinct signals of the rotamers to broaden, coalesce into a single broad peak at the coalescence temperature (Tc), and finally sharpen into a time-averaged signal at higher temperatures. researchgate.net By analyzing these temperature-dependent line-shape changes, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. nih.govresearchgate.net Studies on structurally similar tertiary thioamides have reported C-N rotational barriers in the range of 23 to 24 kcal/mol, indicating a highly rigid amide-like bond. researchgate.net The precise barrier for Propanethioamide, N-methyl-N-phenyl- would be influenced by the steric and electronic nature of its N-phenyl and N-methyl substituents as well as the solvent used for the analysis. researchgate.netresearchgate.net

Table 1: Representative Rotational Energy Barriers (ΔG‡) for Related Amide and Thioamide Compounds
CompoundBondRotational Barrier (ΔG‡) (kcal/mol)Technique
N,N-Dimethylformamide (DMF)C-N~20.9Dynamic NMR colostate.edu
N,N-DimethylacetamideC-N~18Dynamic NMR researchgate.net
(E)-3-(dimethylamino)-N,N-dimethylacrylamideC(O)-N12.4Dynamic NMR nih.gov
Generic Tertiary Thioamides (RCSN(CH3)2)C-N23-24Dynamic NMR researchgate.net

X-ray Crystallographic Analysis for Solid-State Structural Insights and Intermolecular Interactions

X-ray crystallography provides definitive information about the molecular structure of a compound in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for Propanethioamide, N-methyl-N-phenyl- was not found in the surveyed literature, extensive crystallographic data on related tertiary thioamides allows for a detailed prediction of its structural characteristics. researchgate.netresearchgate.net

The thioamide functional group is expected to be planar, a consequence of the sp2 hybridization of the carbon and nitrogen atoms. The key bond lengths determined from crystallography confirm the electronic picture of resonance delocalization. The C-N bond is significantly shorter than a typical C-N single bond (~1.47 Å), exhibiting a length closer to 1.32 Å, which is indicative of its partial double bond character. researchgate.net Conversely, the C=S double bond is considerably longer (around 1.66-1.71 Å) than a C=O bond in an analogous amide (~1.23 Å), reflecting its weaker bond nature and the larger van der Waals radius of sulfur. nih.govresearchgate.net

In the solid state, the packing of Propanethioamide, N-methyl-N-phenyl- molecules would be dictated by non-covalent interactions. As a tertiary thioamide, it lacks the N-H group necessary for forming classical hydrogen bonds that are prominent in primary and secondary thioamides. Instead, its crystal packing would be governed by weaker forces such as van der Waals interactions and potentially weak C-H···S or C-H···π interactions, where hydrogen atoms from one molecule interact with the sulfur atom or the phenyl ring of a neighboring molecule. researchgate.net These interactions collectively create a stable, three-dimensional crystal lattice.

Table 2: Comparison of Typical Bond Lengths in Amide vs. Thioamide Groups
BondTypical Amide Bond Length (Å)Typical Thioamide Bond Length (Å)
C=O / C=S~1.23 nih.gov~1.71 nih.gov
C-N~1.33~1.32 researchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis in Reactivity and Structural Studies

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is indispensable for identifying the functional groups within a molecule and probing its structural characteristics. For Propanethioamide, N-methyl-N-phenyl-, these methods provide a clear signature of the thioamide core.

The most distinct vibrational feature of a thioamide is the C=S stretching mode. This vibration appears at a significantly lower frequency compared to the C=O stretch of its amide counterpart, N-methyl-N-phenylpropanamide. While the amide C=O stretch is typically observed in the range of 1630-1680 cm⁻¹, the thioamide C=S stretch is found at a much lower wavenumber, generally between 1100 and 1140 cm⁻¹. nih.gov

However, the vibrational spectrum of a thioamide is complex, and the "thioamide bands" are often composites of several vibrational motions rather than pure stretches or bends. The primary thioamide bands are strongly coupled vibrations and include:

Thioamide I band: Primarily due to C-N stretching, with contributions from C-H bending.

Thioamide II band: A mixed vibration of C-N stretching and N-C=S bending.

Thioamide III band: A complex mode involving C-S and C-N stretching. researchgate.net

The positions of these bands are sensitive to the electronic and steric environment of the thioamide group. researchgate.netoup.com Therefore, FT-IR and Raman spectroscopy can be used not only to confirm the identity of Propanethioamide, N-methyl-N-phenyl- but also to study its involvement in chemical reactions or coordination to metal centers by observing shifts in these characteristic frequencies. researchgate.net

Table 3: Characteristic Vibrational Frequencies for Amide and Thioamide Functional Groups
Vibrational ModeAmide Frequency Range (cm⁻¹)Thioamide Frequency Range (cm⁻¹)Primary Contribution
Amide I / Thioamide (C=S stretch)1630 - 1680 nih.gov1100 - 1140 nih.govC=O / C=S Stretch
Amide II1510 - 1570-N-H Bend & C-N Stretch
Amide III / Thioamide I1250 - 1350 mdpi.com1320 - 1385 researchgate.netC-N Stretch & N-H Bend

Mass Spectrometry for Reaction Product Identification and Mechanistic Pathway Investigations

Mass spectrometry (MS) is a critical analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns upon ionization. In the context of research involving Propanethioamide, N-methyl-N-phenyl-, MS is essential for confirming its synthesis, identifying products in subsequent reactions, and providing evidence for proposed mechanistic pathways. researchgate.net

Under electron ionization (EI), the molecule is expected to form a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. This molecular ion then undergoes fragmentation through characteristic pathways. For N-methyl-N-phenylpropanethioamide, key fragmentation processes would include:

Alpha-cleavage: This involves the cleavage of bonds adjacent (alpha) to the nitrogen atom, a common pathway for amines and amides. libretexts.org This could lead to the loss of the methyl radical (•CH₃) or the phenyl radical (•C₆H₅).

Cleavage adjacent to the thiocarbonyl group: Fragmentation can occur on either side of the C=S group, leading to the formation of acylium-like ions or the loss of neutral fragments like ethene (via McLafferty rearrangement if sterically feasible) or the thioformyl (B1219250) group. libretexts.orgmiamioh.edu

The analysis of these fragment ions allows for the reconstruction of the original molecular structure, confirming its identity. In mechanistic studies, MS can be used to detect transient intermediates or final products, providing crucial data to support or refute a proposed reaction sequence. researchgate.netacs.org

Table 4: Predicted Major EI-MS Fragments for Propanethioamide, N-methyl-N-phenyl- (C₁₀H₁₃NS, MW = 179.28)
m/z Value (Predicted)Proposed Fragment Ion StructureOrigin (Loss from M⁺˙)
179[C₁₀H₁₃NS]⁺˙Molecular Ion
164[C₉H₁₀NS]⁺Loss of •CH₃
122[C₇H₈NS]⁺Loss of •C₂H₅ (Propionyl ethyl group)
102[C₄H₈NS]⁺Loss of •C₆H₅
77[C₆H₅]⁺Phenyl cation

Computational and Theoretical Investigations of Propanethioamide, N Methyl N Phenyl

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical calculations would be essential in elucidating the electronic landscape of Propanethioamide, N-methyl-N-phenyl-. Such studies would typically involve determining the molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Furthermore, an analysis of the electron density distribution and the nature of the chemical bonds (e.g., covalent, ionic, and the extent of π-delocalization) would provide a fundamental understanding of its structure. Techniques like Natural Bond Orbital (NBO) analysis could be employed to investigate charge distribution and donor-acceptor interactions within the molecule, offering a detailed picture of its bonding characteristics.

Conformational Analysis using Molecular Mechanics and Quantum Methods

The three-dimensional structure of Propanethioamide, N-methyl-N-phenyl- is not rigid, and it can exist in various conformations due to the rotation around its single bonds. Conformational analysis, using methods like molecular mechanics and more accurate quantum mechanical calculations, would identify the most stable conformers (ground state geometries) and the energy barriers between them. Understanding the preferred spatial arrangement of the atoms is critical as it influences the molecule's physical properties and its ability to interact with other molecules. A potential energy surface scan for key dihedral angles, such as those around the N-C(phenyl) and N-C(thioacyl) bonds, would reveal the landscape of conformational possibilities.

Prediction of Reactivity and Reaction Pathways via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a versatile computational method used to predict the reactivity of molecules. For Propanethioamide, N-methyl-N-phenyl-, DFT calculations could be used to map out its chemical reactivity. By calculating reactivity descriptors such as the Fukui function or the dual descriptor, it would be possible to identify the most likely sites for nucleophilic and electrophilic attack.

Moreover, DFT could be used to model potential reaction pathways, for instance, in its synthesis or degradation. By calculating the energies of reactants, transition states, and products, a detailed understanding of the reaction mechanisms and their kinetics could be achieved. This predictive power is invaluable for designing new synthetic routes or understanding potential metabolic pathways.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

MD simulations are also crucial for studying intermolecular interactions. By simulating a system containing multiple molecules of Propanethioamide, N-methyl-N-phenyl-, it would be possible to understand how they interact with each other in the condensed phase. This includes identifying the nature and strength of non-covalent interactions, such as van der Waals forces and dipole-dipole interactions, which govern many of its macroscopic properties.

Applications of Propanethioamide, N Methyl N Phenyl in Organic Synthesis and Materials Science

As a Versatile Building Block for Complex Organic Molecules

Organic building blocks are functionalized molecules that serve as the foundational components for the modular assembly of more intricate chemical structures. sigmaaldrich.com The utility of a building block is defined by its reactivity and its ability to be incorporated into larger scaffolds. Thioamides, including structures analogous to Propanethioamide, N-methyl-N-phenyl-, are recognized as powerful and versatile building blocks in organic synthesis. nih.gov

The thioamide moiety possesses multiple reactive sites, which allows it to participate in a wide array of organic transformations. For instance, β-ketothioamides (KTAs) are well-established precursors for a variety of cyclization, cycloaddition, and domino reactions that lead to important heterocyclic compounds. chim.it The dual nucleophilic character of the sulfur and nitrogen atoms, combined with the electrophilicity of the carbon, allows for diverse reaction pathways depending on the reagents and conditions. chim.it

Research on related N,N-disubstituted thioamides demonstrates their role in complex syntheses. Allenamides, which are structurally related, are prized for their versatility in forming complex nitrogen-containing products. nih.gov Similarly, acylthioureas, which contain the thioamide core, are crucial precursors for the formation of numerous heterocycles due to the presence of two acidic protons and both carbonyl and thiocarbonyl groups. nih.gov The N-methyl-N-phenyl substitution pattern in Propanethioamide, N-methyl-N-phenyl- influences the steric and electronic properties of the thioamide group, modulating its reactivity and making it a unique tool for the targeted synthesis of complex molecules. researchgate.netdiva-portal.org

Table 1: Reactivity of Thioamide-Related Building Blocks This table is generated based on data for analogous thioamide structures.

Building Block TypeKey Reactive FeaturesTypical TransformationsResulting StructuresReference
β-Ketothioamides (KTAs)Enolizable ketone, nucleophilic S and N atomsCyclizations, Cycloadditions, Domino ReactionsThiophenes, Thiazoles, Pyridines chim.it
AllenamidesElectron-rich allene, N-substituentElectrophilic Additions, CyclizationsSubstituted amines, Heterocycles nih.gov
AcylthioureasAcidic N-H protons, C=O and C=S groupsHeterocyclizationThiazoles, Thiadiazines nih.gov

Role as a Ligand in Coordination Chemistry and Catalysis

The design of ligands is fundamental to the development of transition metal catalysts, as the ligand sphere dictates the catalyst's activity, selectivity, and stability. bac-lac.gc.ca Ligands containing soft donor atoms like sulfur and hard donor atoms like nitrogen are of particular interest due to their versatile coordination behavior with a wide range of metal ions. Propanethioamide, N-methyl-N-phenyl-, with its thioamide functionality, possesses both a soft sulfur donor and a nitrogen donor, making it a promising candidate for a bidentate or bridging ligand in coordination complexes.

The coordination chemistry of thioamide-type ligands is well-documented. Thiosemicarbazones, which feature a similar N-C=S linkage, are known to form stable complexes with various transition metals, and the substituents on the terminal nitrogen can significantly alter the coordination and catalytic properties of the resulting complexes. jns.edu.af The presence of both sulfur and nitrogen donor atoms allows these ligands to act as chelating agents, enhancing the stability of the metal complexes. nih.govmdpi.com

In catalytic applications, metal complexes derived from N,S-containing ligands have shown efficacy in a range of organic reactions. For example, palladium(II) complexes with thiosemicarbazone ligands have been used as recyclable catalysts for coupling reactions. jns.edu.af Similarly, cobalt(II) complexes bearing SNS amido ligands have demonstrated excellent activity in the hydroboration of aldehydes. bac-lac.gc.ca The specific N-methyl-N-phenyl- substitution in Propanethioamide, N-methyl-N-phenyl- would create a specific steric and electronic environment around the metal center, potentially leading to unique catalytic activities. The phenyl group could influence catalyst solubility and stability, while the methyl group provides a distinct steric profile compared to other substituents. researchgate.net

Table 2: Catalytic Applications of Metal Complexes with N,S-Ligands This table summarizes applications of complexes with ligands analogous to Propanethioamide, N-methyl-N-phenyl-.

Ligand TypeMetal CenterCatalytic ReactionKey FindingReference
ThiosemicarbazonePalladium(II)Propargylamine SynthesisEfficient and recyclable catalyst in ionic liquids. jns.edu.af
SNS Amido LigandCobalt(II)Aldehyde HydroborationExhibited excellent catalytic activity under mild conditions. bac-lac.gc.ca
Phosphinothioic AmideRuthenium(II)Hydrogen TransferActive catalyst for hydrogenation of imines. researchgate.net
Schiff Base (N,O donors)Various (Co, Ni, Cu, Zn)Aniline OxidationComplexes showed catalytic activity in oxidation reactions. mdpi.com

Precursor in the Synthesis of Specific Heterocyclic Compounds

Thioamides are exceptionally valuable precursors for the synthesis of sulfur- and nitrogen-containing heterocyclic compounds, which are core structures in many functional molecules. The thioamide functional group provides the necessary atoms and reactivity to readily participate in cyclization reactions to form stable aromatic rings.

One of the most prominent applications of thioamides is in the synthesis of thiazoles. The Hantzsch thiazole (B1198619) synthesis, a classic method, involves the reaction of a thioamide with an α-haloketone. figshare.com In this context, Propanethioamide, N-methyl-N-phenyl- could react with various α-haloketones to produce 2,4,5-trisubstituted thiazole derivatives. Microwave-assisted methods have been shown to accelerate this reaction, leading to high yields in shorter timeframes. figshare.com Numerous thiazole derivatives with diverse functionalities have been prepared using this general approach. bepls.comnih.govnih.gov

Furthermore, thioamides are key starting materials for synthesizing thiophenes. The Gewald aminothiophene synthesis, for example, reacts a ketone or aldehyde with a β-cyano thioacetamide (B46855) in the presence of elemental sulfur and a base. scripps.edu While this specific reaction requires an α-methylene group activated by a nitrile, other routes to thiophenes also utilize thioamide-like precursors. For instance, multicomponent reactions involving β-ketothioamides have been developed to produce highly substituted thiophenes efficiently. chim.it The reactivity of Propanethioamide, N-methyl-N-phenyl- could be harnessed in similar condensation and cyclization strategies to access substituted thiophene (B33073) and other heterocyclic systems like thiadiazoles. researchgate.netresearchgate.net

Table 3: Heterocyclic Synthesis from Thioamide Precursors This table outlines the synthesis of heterocycles from precursors containing the thioamide functional group.

Precursor TypeReagent(s)Resulting HeterocycleReaction Name/TypeReference
Generic Thioamideα-HaloketoneThiazoleHantzsch Thiazole Synthesis figshare.com
Arylidene-hydrazine-carbothioamideα-Halogenocarbonyl derivativeHydrazinyl-ThiazoleCondensation/Cyclization nih.gov
β-KetothioamideArylglyoxals, DimedoneThiopheneDomino Reaction chim.it
HydrazinecarbothioamideHydrazonoyl chloridesThiadiazoleCyclocondensation researchgate.netresearchgate.net

Potential in Functional Materials Development (excluding medicinal applications)

The development of novel organic functional materials for applications in electronics, such as Organic Light Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs), relies on the design of new molecular building blocks with tailored electronic and photophysical properties. chemrxiv.org Propanethioamide, N-methyl-N-phenyl- contains structural motifs that suggest its potential as a component in such materials.

The incorporation of thiophene, a sulfur-containing heterocycle often derived from thioamides, into larger molecular frameworks is a common strategy in materials science. Thiophene-based polymers and oligomers are known for their utility in electronics due to their charge-transport properties. researchgate.net The sulfur atom in the thiophene ring plays a crucial role in modulating the electronic structure and intermolecular interactions. chemrxiv.org Some thiophene derivatives have also been synthesized and investigated for their ability to act as photostabilizers for polymers like poly(vinyl chloride) (PVC), where they absorb UV radiation and dissipate the energy, preventing polymer degradation. researchgate.net

While Propanethioamide, N-methyl-N-phenyl- is not itself a fused aromatic system, it could serve as a precursor to such systems or be incorporated as a functional side group in a polymer. The thioamide group, with its polar C=S bond and aromatic phenyl ring, could influence the intermolecular packing and electronic properties of a material. The N-phenyl group could engage in π-π stacking interactions, which are crucial for charge transport in organic semiconductors. Research on related phenyl-N-methyl-N-thiobenzoylcarbamate has explored its reactivity, providing insights into how such structures behave. researchgate.net The synthesis of thienopyrrolocarbazoles, which are building blocks for functional materials, highlights the strategy of incorporating sulfur and nitrogen atoms to fine-tune the electrochemical and photophysical properties of a parent scaffold. chemrxiv.org This suggests that Propanethioamide, N-methyl-N-phenyl- could be a valuable component in the design of new functional organic materials.

Derivatization and Functionalization Strategies

Alkylation and Acylation Reactions at the Thioamide Nitrogen and Sulfur Atoms

The thioamide functional group is characterized by its ambident nucleophilicity, with reactive centers at both the sulfur and nitrogen atoms. The specific site of reaction is dictated by the nature of the electrophilic agent and the chosen reaction conditions, a principle explained by Hard and Soft Acid and Base (HSAB) theory.

Alkylation Reactions The sulfur atom of the thioamide group is a soft nucleophile and, as such, is the preferred site of attack for soft electrophiles like alkyl halides. The alkylation of Propanethioamide, N-methyl-N-phenyl- with agents such as methyl iodide or benzyl (B1604629) bromide proceeds readily at the sulfur atom to yield a stable S-alkyl thioimidate salt. This reaction is often performed in an inert solvent. In contrast, N-alkylation is generally not favored for tertiary thioamides of this type due to steric hindrance and the superior nucleophilicity of the sulfur atom. Reactions involving arylation, for instance with diaryliodonium salts under basic, transition-metal-free conditions, have also been shown to proceed with high chemoselectivity at the sulfur atom, yielding S-aryl thioimidates. researchgate.net This S-functionalization is a reliable method for modifying the thioamide core. researchgate.netnih.gov

Alkylating/Arylating AgentTypical ConditionsProduct TypeReference
Methyl Iodide (CH₃I)Inert solvent (e.g., Acetonitrile), Room Temp.S-methyl thioimidate saltGeneral Principle
Benzyl Bromide (BnBr)Inert solvent (e.g., THF), Room Temp.S-benzyl thioimidate saltGeneral Principle
Diaryliodonium Salt (Ar₂I⁺X⁻)Base (e.g., NaH), Anhydrous solvent, 80 °CS-aryl thioimidate researchgate.net

Acylation Reactions Acylation of Propanethioamide, N-methyl-N-phenyl- can theoretically occur at either the nitrogen or sulfur atom. While N-acylation is a common reaction for secondary amines and amides, the tertiary nature of the nitrogen in the target compound and the high nucleophilicity of the sulfur atom make S-acylation a competing pathway. Reaction with an acyl halide or anhydride (B1165640) can lead to the formation of an acylthioimidate species. These intermediates are often highly reactive and can be utilized in subsequent synthetic transformations. The synthesis of N-acylsulfenamides via copper-catalyzed reactions highlights the utility of targeting the S-N bond for functionalization. nih.gov

Modifications and Functionalization of the Phenyl Ring

The N-methyl-propanethioamide substituent on the phenyl ring governs the regiochemical outcome of electrophilic aromatic substitution (EAS) reactions. Its influence is a balance between the electronic effects of the nitrogen atom and the adjacent thioacyl group.

Directing Effects Analogous to an N-acylamino group (-NHCOR), the N-methyl-propanethioamide substituent is classified as an activating, ortho, para-directing group. youtube.com This is because the lone pair of electrons on the nitrogen atom can be donated into the aromatic ring through resonance. This donation increases the electron density of the ring, particularly at the ortho and para positions, making it more nucleophilic and thus more reactive towards electrophiles than unsubstituted benzene. libretexts.orglibretexts.org This resonance donation effect is strong and outweighs the electron-withdrawing inductive effect of the thioacyl moiety. youtube.comlibretexts.org

Furthermore, the sulfur atom of the thioamide can act as a coordinating site for transition metals, enabling directed C-H functionalization. For example, ruthenium(II)-catalyzed reactions can selectively introduce functional groups at the ortho position of the phenyl ring through the formation of a cyclometalated intermediate. researchgate.net

The table below summarizes common electrophilic aromatic substitution reactions that can be applied to Propanethioamide, N-methyl-N-phenyl-.

ReactionReagentsExpected Major ProductsReference
NitrationHNO₃, H₂SO₄ortho-nitro and para-nitro derivatives libretexts.orgyoutube.com
BrominationBr₂, FeBr₃ortho-bromo and para-bromo derivatives youtube.com
Friedel-Crafts AcylationRCOCl, AlCl₃ortho-acyl and para-acyl derivatives youtube.com
SulfonationSO₃, H₂SO₄ortho-sulfonic acid and para-sulfonic acid derivatives libretexts.org
Ortho-C-H Allylation[RuCl₂(p-cym)]₂, Allyl Carbonate, Cu(OAc)₂ortho-allyl derivative researchgate.net

Stereoselective Functionalization Approaches

Achieving stereocontrol in the functionalization of Propanethioamide, N-methyl-N-phenyl- can be accomplished through several advanced synthetic strategies. These methods introduce chirality either by resolving conformational isomers or by employing chiral catalysts to direct the reaction pathway.

Atropisomerism A key strategy for inducing chirality is through the phenomenon of atropisomerism, which arises from severely hindered rotation around a single bond. rsc.org In the context of N-methyl-N-phenylpropanethioamide, rotation around the N-C(aryl) bond is typically fast. However, if bulky substituents are introduced at both ortho positions of the phenyl ring (e.g., via Friedel-Crafts alkylation followed by further modification), rotation can be restricted sufficiently to allow for the isolation of stable, non-interconverting enantiomers known as atropisomers. rsc.orgnih.gov Once separated, each atropisomer can be functionalized, with the fixed conformation directing the stereochemical outcome of subsequent reactions. This approach has been successfully used to achieve stereoselectivity in aromatic amides and related N-aryl systems. rsc.orgrsc.org

Catalyst-Controlled Enantioselective Functionalization Another powerful approach involves the use of a chiral catalyst to perform an asymmetric reaction on a prochiral site within the molecule. Research has demonstrated that the C-H bonds alpha to the nitrogen atom in thioamides can be functionalized with high enantioselectivity using transition-metal catalysis. nih.gov For Propanethioamide, N-methyl-N-phenyl-, the methylene (B1212753) C-H bonds of the propanoyl group are prochiral. A palladium(II) catalyst paired with a chiral phosphoric acid ligand can mediate the enantioselective coupling of these C-H bonds with partners like aryl boronic acids. nih.gov This method creates a new stereocenter at the alpha-carbon with high levels of enantiomeric excess (ee).

ApproachDescriptionSite of FunctionalizationStereochemical OutcomeReference
AtropisomerismIntroduction of bulky groups at the phenyl ring's ortho-positions to restrict N-C(aryl) bond rotation.Phenyl Ring (ortho-positions)Formation of stable, separable enantiomers (atropisomers). rsc.orgnih.gov
Catalytic Asymmetric C-H FunctionalizationUse of a chiral catalyst (e.g., Pd(II)/chiral phosphoric acid) to functionalize a prochiral C-H bond.α-carbon of the propanoyl groupCreation of a new stereocenter with high enantioselectivity (high ee). nih.gov

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of thioamides has traditionally relied on stoichiometric thionating agents like phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent. mdpi.com While effective, these methods often require harsh reaction conditions, generate significant hazardous waste, and can be difficult to scale up. mdpi.com Future research on the synthesis of Propanethioamide, N-methyl-N-phenyl- is expected to pivot towards greener and more sustainable protocols that offer improved efficiency, safety, and atom economy.

Emerging strategies focus on the direct use of elemental sulfur (S₈), an inexpensive and abundant feedstock. researchgate.net One promising approach involves the three-component reaction of an aldehyde or ketone, a secondary amine (such as N-methylaniline), and elemental sulfur in a deep eutectic solvent (DES). rsc.org This catalyst-free method aligns with the principles of green chemistry by using a biodegradable and recyclable solvent system, reducing energy consumption, and minimizing waste. rsc.org Another innovative, water-mediated protocol involves reacting aldehydes with amines and elemental sulfur, which is notable for avoiding organic solvents entirely. mdpi.com The development of such one-pot procedures, potentially adaptable for the synthesis of Propanethioamide, N-methyl-N-phenyl-, represents a significant step forward. mdpi.comresearchgate.net

Table 1: Comparison of Synthetic Methodologies for Thioamides

Feature Classical Method (e.g., Lawesson's Reagent) Emerging Sustainable Method
Sulfur Source Lawesson's Reagent / P₄S₁₀ Elemental Sulfur (S₈)
Solvent Anhydrous, high-boiling organic solvents (e.g., Toluene (B28343), Xylene) mdpi.com Deep Eutectic Solvents (DES), Water, or solvent-free rsc.orgmdpi.com
Byproducts Phosphorous-based oxides Minimal, often recyclable components rsc.org
Conditions Often requires high temperatures/reflux mdpi.com Milder conditions, sometimes room temperature mdpi.com
Sustainability Low atom economy, hazardous waste High atom economy, reduced waste, biodegradable solvents rsc.org

Future efforts will likely focus on optimizing these sustainable methods for tertiary thioamides like Propanethioamide, N-methyl-N-phenyl-, exploring catalyst systems to improve reaction rates and yields, and expanding the substrate scope under environmentally benign conditions.

Exploration of Unprecedented Reactivity Patterns and Chemical Transformations

The thioamide functional group is considerably more reactive and versatile than its amide counterpart. nih.gov The sulfur atom can act as both an electrophile and a nucleophile, the C=S bond is weaker than a C=O bond, and the protons on the α-carbon are more acidic. nih.govresearchgate.net These features suggest that Propanethioamide, N-methyl-N-phenyl- could be a valuable intermediate in a variety of chemical transformations that are not accessible to its amide analog, N-methyl-N-phenylpropanamide.

Emerging research directions include:

Metal-Promoted Couplings: Thioamides can undergo silver(I)-promoted coupling with carboxylic acids to form imide intermediates, which can then be used to construct peptide bonds or other functionalized motifs. unimelb.edu.au Future work could explore the coupling of Propanethioamide, N-methyl-N-phenyl- with various acids to access novel molecular scaffolds.

Precursors to Heterocycles: Thioamides are well-established building blocks for the synthesis of sulfur- and nitrogen-containing heterocycles, which are ubiquitous in medicinal chemistry and materials science. springerprofessional.de The specific substitution pattern of Propanethioamide, N-methyl-N-phenyl- could be exploited to direct cyclization reactions toward unique heterocyclic systems.

Transamidation Reactions: While the transamidation of amides is challenging, methods for the direct transamidation of thioamides are being developed. These reactions, which involve the cleavage and reformation of the C(S)-N bond, could allow for the late-stage functionalization of molecules containing the N-methyl-N-phenylpropanethioamide core. mdpi.comnih.gov

C-H Functionalization: The thioamide group can act as a directing group for late-stage C-H functionalization, enabling the selective modification of otherwise unreactive bonds. unimelb.edu.au Research could investigate whether the thioamide in Propanethioamide, N-methyl-N-phenyl- can direct functionalization onto the N-phenyl ring or the propyl chain.

The interplay of the electronic effects of the N-phenyl group and the steric hindrance of the N-methyl group will be critical in modulating the reactivity of the thioamide core, offering a rich field for discovering unprecedented chemical transformations.

Integration of Advanced Computational Modeling for Predictive Chemistry

Modern chemical research increasingly leverages advanced computational modeling to predict molecular properties and reaction outcomes, thereby guiding and accelerating experimental discovery. Density Functional Theory (DFT) and other ab initio methods are powerful tools for investigating molecules containing thioamides. nih.govfrontiersin.orgnih.gov For Propanethioamide, N-methyl-N-phenyl-, computational studies are poised to provide profound insights into its structure, reactivity, and potential utility.

Future computational research is expected to focus on several key areas:

Conformational Analysis: The rotational barrier around the C-N bond in thioamides is higher than in amides, leading to more rigid structures. nih.gov DFT calculations can precisely map the potential energy surface for rotation around the C-N and N-phenyl bonds in Propanethioamide, N-methyl-N-phenyl-, predicting the most stable conformations and the energy barriers between them. nih.gov

Reaction Mechanism Elucidation: Computational modeling can be used to map the entire energy profile of a proposed reaction, identifying transition states and intermediates. frontiersin.org This would allow researchers to understand the mechanisms of novel synthetic routes or unprecedented reactivity patterns, and to rationally design catalysts or reaction conditions to favor desired outcomes.

Prediction of Spectroscopic and Electronic Properties: Key properties such as NMR chemical shifts, IR stretching frequencies, and UV absorption maxima can be accurately predicted. nih.gov Furthermore, calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide insights into the molecule's electronic behavior and potential for use in materials science. nih.gov

Table 2: Potential Computational Studies on Propanethioamide, N-methyl-N-phenyl-

Type of Study Computational Method Predicted Information Potential Impact
Conformational Analysis DFT, Potential Energy Surface (PES) Scan Stable rotamers, C-N rotational barrier, influence of N-phenyl group. nih.gov Understanding steric effects on reactivity and intermolecular interactions.
Reaction Pathway Analysis DFT, Transition State Search Activation energies, reaction intermediates, catalytic cycles. frontiersin.orgnih.gov Guiding the design of new synthetic methods and predicting reaction outcomes.
Electronic Structure DFT, Time-Dependent DFT (TD-DFT) HOMO-LUMO gap, charge distribution, UV-Vis spectra. nih.gov Predicting photochemical properties and suitability for electronic materials.
Spectroscopic Prediction GIAO NMR, Vibrational Frequency Analysis ¹H and ¹³C NMR chemical shifts, IR frequencies. nih.gov Aiding in the characterization and identification of the compound and its reaction products.

By integrating these predictive models, the experimental exploration of Propanethioamide, N-methyl-N-phenyl- can become more targeted and efficient, reducing the reliance on trial-and-error experimentation.

Expanding Niche Applications in Chemical and Material Sciences

The distinct properties of the thioamide group suggest that Propanethioamide, N-methyl-N-phenyl- could find utility in several niche areas of chemical and material sciences. As a bioisostere of the amide bond, thioamides have been used to enhance the stability and biological activity of peptides and other small molecules. ku.dknih.govresearchgate.net While this is a significant area, future research could also explore non-biological applications driven by the unique characteristics of this particular molecule.

Potential emerging applications include:

Coordination Chemistry and Catalysis: The soft sulfur atom of the thioamide group is an excellent ligand for various transition metals. springerprofessional.de Propanethioamide, N-methyl-N-phenyl- could serve as a novel ligand for creating metal complexes with unique catalytic or material properties. The N-phenyl group could be further functionalized to tune the electronic and steric environment of the metal center.

Sulfur-Containing Polymers: Thioamides can be incorporated into polymer backbones. The presence of the sulfur atom and the aromatic phenyl group in Propanethioamide, N-methyl-N-phenyl- could lead to polymers with interesting properties, such as high refractive indices, altered thermal stability, or specific affinities for heavy metals.

Molecular Probes: The thioamide C=S bond has distinct spectroscopic signatures compared to an amide C=O bond, including a downfield ¹³C NMR chemical shift and a unique UV absorption maximum. nih.gov These properties could be exploited to design Propanethioamide, N-methyl-N-phenyl- derivatives that act as probes for studying biological or chemical systems. For example, the N-phenyl ring could be appended with a fluorophore or other reporter group.

The exploration of these niche applications will depend on a foundational understanding of the compound's synthesis, reactivity, and properties, highlighting the interconnectedness of the research directions outlined in this article.

Q & A

Q. Common pitfalls and solutions :

  • Unintended by-products : Use strong nucleophiles (e.g., Grignard reagents) to improve regioselectivity .
  • Low yield : Optimize solvent polarity (e.g., THF or DMF) and reaction temperature (60–80°C) to enhance reactivity .
  • Characterization : Confirm purity via <sup>1</sup>H/<sup>13</sup>C NMR (e.g., δ ~2.5 ppm for methyl groups, δ ~160–170 ppm for thiocarbonyl in <sup>13</sup>C NMR) and IR (C=S stretch ~1200 cm<sup>-1</sup>) .

Table 1 : Example synthetic conditions from analogous thioamide studies

PrecursorReagentSolventYieldReference
PropanamideP4S10Toluene65%
N-PhenylamideLawesson’s reagentTHF72%

Advanced: How can contradictions in crystallographic data for N-methyl-N-phenylpropanethioamide derivatives be resolved?

Answer:
Discrepancies in crystallographic data often arise from polymorphism or refinement errors. To address this:

Structure validation : Use software like OLEX2 to cross-validate bond lengths, angles, and thermal parameters against established databases .

Polymorph screening : Conduct crystallization trials under varied conditions (e.g., solvent evaporation vs. cooling) to identify stable polymorphs .

Data deposition : Compare results with the Cambridge Structural Database (CSD) to check for prior entries and ensure consistency in space group assignments .

Example : A study on N,N′-diphenylpropanediamide revealed two polymorphs with distinct hydrogen-bonding networks, resolved via synchrotron X-ray diffraction .

Basic: What spectroscopic techniques are critical for characterizing N-methyl-N-phenylpropanethioamide?

Answer:

  • NMR spectroscopy :
    • <sup>1</sup>H NMR: Methyl groups (δ 2.1–2.8 ppm), aromatic protons (δ 6.8–7.5 ppm).
    • <sup>13</sup>C NMR: Thiocarbonyl (C=S) signal at δ ~200 ppm .
  • IR spectroscopy : C=S stretch at ~1200 cm<sup>-1</sup> and N–H bend (if present) at ~1550 cm<sup>-1</sup> .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 194 for C10H13NS) .

Advanced: How can computational modeling predict the reactivity of N-methyl-N-phenylpropanethioamide in novel reactions?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.
  • Molecular dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., solvolysis in polar aprotic solvents) .
  • Transition state analysis : Identify energy barriers for thiocarbonyl participation in cycloadditions or nucleophilic substitutions .

Case study : DFT studies on N-methylformanilide (structurally similar) revealed hydration mechanisms applicable to thioamide reactivity .

Basic: What methods determine the thermal stability of N-methyl-N-phenylpropanethioamide?

Answer:

  • Thermogravimetric Analysis (TGA) : Measure decomposition onset temperature (e.g., ~200–250°C for thioamides).
  • Differential Scanning Calorimetry (DSC) : Identify phase transitions (e.g., melting points) and exothermic/endothermic events .
  • Boiling point estimation : Use reduced-pressure data from analogs (e.g., N-methyl-N-phenylformamide boils at 404 K under 0.029 atm) .

Advanced: What strategies mitigate by-product formation during N-methyl-N-phenylpropanethioamide synthesis?

Answer:

  • In situ monitoring : Use real-time FTIR or Raman spectroscopy to detect intermediates and adjust reaction parameters .
  • Catalyst optimization : Screen palladium or copper catalysts for cross-coupling steps to reduce side reactions .
  • Workflow automation : Employ flow chemistry to maintain precise stoichiometry and temperature control .

Table 2 : By-product mitigation in analogous syntheses

By-productCauseSolutionReference
OxamideOver-oxidationUse inert atmosphere (N2/Ar)
ThioureaThiol contaminationPurify reagents via column chromatography

Basic: How is the crystal structure of N-methyl-N-phenylpropanethioamide determined?

Answer:

  • Single-crystal X-ray diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., in ethyl acetate/hexane).
  • Refinement tools : Use OLEX2 for structure solution and SHELXL for least-squares refinement .
  • Key parameters : Report R1 values (<5%), hydrogen-bonding distances, and torsional angles .

Advanced: How do solvent effects influence the tautomeric equilibrium of N-methyl-N-phenylpropanethioamide?

Answer:

  • Polar solvents : Stabilize thione tautomers via dipole interactions (e.g., DMSO or DMF) .
  • Nonpolar solvents : Favor thiol tautomers due to reduced solvation.
  • Kinetic studies : Use UV-Vis spectroscopy to monitor tautomerization rates in different solvents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.